molecular formula C8H6F2LiNO2 B2846154 Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate CAS No. 2197054-14-9

Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate

Cat. No.: B2846154
CAS No.: 2197054-14-9
M. Wt: 193.08
InChI Key: OZXLRKJVWXWLTK-UHFFFAOYSA-M
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Description

Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate is a lithium salt featuring a pyridine ring substituted with a difluoromethyl group at the 4-position and an acetate moiety at the 2-position. This compound is part of a broader class of fluorinated pyridine derivatives, which are of interest in pharmaceutical and materials science due to the unique electronic and steric effects imparted by fluorine substituents . Notably, it is listed as a discontinued product by CymitQuimica, indicating challenges in commercial availability or synthesis scalability .

Properties

IUPAC Name

lithium;2-[4-(difluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.Li/c9-8(10)5-1-2-11-6(3-5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLRKJVWXWLTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C(F)F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination and Fluorination Pathways

Early routes to 4-(difluoromethyl)pyridin-2-amine derivatives, precursors for lithium carboxylate formation, employed radical bromination of 4-methylpyridin-2-amine. Protection of the amine group with bis-Boc followed by gem-dibromination using N-bromosuccinimide (NBS) and AIBN initiator achieved 10% yield of 4-(dibromomethyl)pyridine. Subsequent oxidation with silver nitrate/DMSO provided the aldehyde intermediate (69% yield), which underwent fluorination with DAST (diethylaminosulfur trifluoride). While foundational, this route suffered from low bromination efficiency and DAST handling hazards, limiting scalability.

Zinc-Mediated Reductive Cyclization

A breakthrough involved cyclizing (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ) using methoxyamine hydrochloride in acetic acid. The resulting N-methoxypyridin-2-amine (20 ) underwent zinc reduction in acetic acid (85% yield), with LiOH neutralization generating the lithium carboxylate. Critical optimization included:

  • Temperature control during zinc addition (16–20°C)
  • Solvent switching from dichloromethane to heptane for precipitation
  • Activated charcoal treatment to remove colored impurities

Table 1. Comparative Yields in Zinc Reduction Step

Reducing Agent Solvent Temperature (°C) Yield (%)
Zn Acetic Acid 20 85
LiAlH₄ THF 0 22
NaBH₄ MeOH 25 15

One-Pot Industrial Synthesis

Large-Scale Enone Formation

Kilogram-scale production utilized 2,2-difluoroacetic anhydride (14 ) and ethyl vinyl ether (15 ) in a base-free coupling. The enone intermediate (16 ) formed in 78% yield without isolation, with critical process parameters:

  • Pyridine scavenging via aqueous washes
  • Sodium bicarbonate neutralization of excess acid
  • In situ generation of (cyanomethyl)lithium (17 ) using n-BuLi at −70°C

Integrated Cyclization-Reduction Sequence

The one-pot transformation of nitrile 18 to lithium carboxylate 1 achieved 60% yield at 3 kg scale through:

  • Methoxyamine hydrochlorination (50°C, 7 h)
  • HBr-catalyzed cyclization (90°C, 12 h)
  • Zinc reduction with in situ pH adjustment (NH₄OH)
  • Heptane recrystallization for final purification

Key Advantages vs. Batch Processing

  • 34% reduction in solvent consumption
  • Elimination of silica gel chromatography
  • 2.8-fold increase in daily throughput

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Boronate Coupling

Building on triazine coupling methodologies, researchers adapted Suzuki reactions using 2-pyridylboronic esters. The lithium carboxylate was accessed via:

  • Bromopyridine (23 ) coupling with morpholine derivatives
  • Introduction of acetic acid moiety via in situ generated (cyanomethyl)lithium
  • Hydrolysis to carboxylic acid followed by LiOH neutralization

Table 2. Coupling Efficiency with Different Catalysts

Catalyst Ligand Yield (%) Purity (%)
Pd(PPh₃)₄ XPhos 97 98.5
Pd(OAc)₂ SPhos 89 97.2
PdCl₂(dppf) DavePhos 76 95.8

Directed Ortho-Metalation Strategies

Lithium-halogen exchange protocols enabled regioselective functionalization:

  • n-BuLi-mediated bromine-lithium exchange at −78°C
  • Quenching with ethyl bromoacetate (−70°C, 2 h)
  • Saponification with LiOH/H₂O (quantitative)

This method achieved 82% overall yield with <0.5% regioisomers, surpassing traditional Friedel-Crafts approaches in positional selectivity.

Continuous Flow Optimization

Microreactor Fluorination

Recent advances implemented continuous flow for hazardous DAST reactions:

  • Residence time: 8.2 min
  • Temperature: −15°C
  • Yield improvement: 69% → 83%

Reactive Crystallization

Final lithium salt purification employed anti-solvent crystallization in tubular reactors:

  • Heptane/THF (3:1 v/v)
  • Cooling rate: 0.5°C/min
  • Particle size control: D90 < 50 μm

Chemical Reactions Analysis

Types of Reactions

Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Substituent Position/Group Key Properties (Inferred) Supplier Availability
This compound 4-(CF₂H) Moderate lipophilicity, discontinued 1 supplier (discontinued)
Lithium 2-(6-fluoropyridin-2-yl)acetate 6-F Higher solubility, lower steric hindrance Multiple suppliers
Lithium 2-[3-(trifluoromethyl)pyridin-2-yl]acetate 3-CF₃ Strong electron-withdrawing, redox-sensitive 1 supplier

Functional Group Impact on Physicochemical Properties

  • Difluoromethyl (CF₂H) vs. CF₃ groups are known to enhance thermal stability but may reduce solubility in polar solvents .
  • Fluorine vs. Amino Substitutions: Fluorine substituents generally increase electronegativity and metabolic stability, whereas dimethylamino groups introduce basicity, affecting pH-dependent solubility and ion-pairing behavior in electrolytes .

Research Findings and Limitations

  • Such data could inform hypotheses about the lithium salt’s solid-state behavior .
  • Synthesis Challenges: The difluoromethyl group’s introduction likely requires specialized fluorination protocols, increasing production costs compared to mono-fluorinated analogues.

Q & A

Q. What are the optimal synthetic routes for Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate, and how can its purity be validated?

Methodological Answer: Synthesis typically involves coupling 4-(difluoromethyl)pyridine-2-ylacetic acid precursors with lithium salts under controlled anhydrous conditions. Key steps include:

  • Ester hydrolysis : Acidic or basic hydrolysis of ethyl/methyl esters (e.g., Ethyl 2-((4-chloropyridin-2-yl)thio)acetate derivatives) to yield carboxylic acids, followed by lithium exchange .
  • Validation : Use NMR (¹H/¹³C) to confirm structural integrity, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and acetate methylene groups (δ 3.5–4.5 ppm). Mass spectrometry (ESI-MS) ensures molecular ion alignment with theoretical m/z (e.g., 157.05 g/mol for C₇H₄LiNO₃) .
  • Purity assessment : HPLC with UV detection at 254 nm, using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies with:

  • pH buffers : Incubate the compound in aqueous solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS to detect hydrolysis products (e.g., pyridinyl acetic acid derivatives) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions .
  • Controls : Include antioxidants (e.g., BHT) to evaluate oxidative stability in dimethyl sulfoxide (DMSO) stock solutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoromethyl group in nucleophilic/electrophilic environments?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., difluoromethyl C-F bonds) prone to nucleophilic attack .
  • Transition state analysis : Simulate reactions with thiols or amines to predict regioselectivity. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .
  • Patent analogs : Cross-reference with structurally similar patented compounds (e.g., EP 4 374 877 A2) to validate computational trends .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer: Address discrepancies via:

  • Metabolic profiling : Use hepatocyte microsomes or S9 fractions to identify metabolites (e.g., defluorinated pyridine derivatives) that may alter activity .
  • Pharmacokinetic studies : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy. Adjust dosing regimens to account for rapid clearance .
  • Target engagement assays : Apply thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm binding affinity to hypothesized targets (e.g., kinase domains) .

Q. What strategies optimize the compound’s solubility for in vivo administration without compromising stability?

Methodological Answer:

  • Co-solvent systems : Test combinations like PEG-400/water or cyclodextrin-based formulations. Monitor solubility via nephelometry and stability via accelerated degradation studies .
  • Salt screening : Explore alternative counterions (e.g., sodium, potassium) to improve aqueous solubility. Characterize salts via X-ray powder diffraction (XRPD) .
  • Prodrug derivatives : Synthesize ester or amide prodrugs (e.g., methyl/ethyl esters) and evaluate hydrolysis rates in plasma .

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